5-Hydroxydec-2-enal

Catalog No.
S15176121
CAS No.
61206-18-6
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxydec-2-enal

CAS Number

61206-18-6

Product Name

5-Hydroxydec-2-enal

IUPAC Name

5-hydroxydec-2-enal

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

WJXTZXSREFBIPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CC=O)O

5-Hydroxydec-2-enal is an organic compound characterized by its aldehyde functional group and a hydroxyl group, making it a member of the aliphatic aldehyde family. Its molecular formula is C10_{10}H18_{18}O, and its structure features a long carbon chain with a double bond between the second and third carbon atoms, as well as a hydroxyl group attached to the fifth carbon. This compound is notable for its role in various biological processes and potential applications in synthetic chemistry.

  • Aldol Condensation: This reaction can occur when 5-hydroxydec-2-enal reacts with another aldehyde or ketone in the presence of a base, leading to the formation of β-hydroxy aldehydes or ketones. Subsequent dehydration can yield α,β-unsaturated aldehydes .
  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid, depending on the reaction conditions and reagents used.
  • Reduction: The aldehyde group can be reduced to form a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research suggests that 5-hydroxydec-2-enal exhibits various biological activities. It has been studied for its potential antioxidant properties, which may help protect cells from oxidative stress. Additionally, it may play a role in signaling pathways related to inflammation and cellular metabolism. Its unique structure allows it to interact with biological macromolecules, potentially influencing metabolic processes .

Several methods have been developed for synthesizing 5-hydroxydec-2-enal:

  • Aldol Reaction: Starting from simpler aldehydes or ketones, an aldol condensation can be performed followed by dehydration to yield 5-hydroxydec-2-enal.
  • Chain Elongation: This method involves extending shorter carbon chains through reactions such as the Wittig reaction or using Grignard reagents to build up the desired carbon skeleton before introducing functional groups.
  • Biocatalytic Processes: Enzymatic reactions can also be employed to synthesize 5-hydroxydec-2-enal from simpler substrates, offering an environmentally friendly alternative to traditional chemical synthesis

    5-Hydroxydec-2-enal has potential applications in various fields:

    • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may be used as a flavoring agent or fragrance component in consumer products.
    • Pharmaceuticals: Its biological activity makes it a candidate for further research into therapeutic applications, particularly in antioxidant formulations or anti-inflammatory drugs.
    • Chemical Synthesis: As a versatile intermediate, it can be utilized in the synthesis of more complex organic compounds, including polymers and agrochemicals

      Several compounds share structural similarities with 5-hydroxydec-2-enal. Here are some notable examples:

      Compound NameStructure FeaturesUnique Characteristics
      DecanalStraight-chain aldehydeSimple structure; primarily used as a flavoring agent.
      2-HydroxydecanalHydroxyl group on second carbonSimilar functional groups; less unsaturation compared to 5-hydroxydec-2-enal.
      NonanalStraight-chain aldehydeLacks hydroxyl group; primarily used in fragrances.
      5-OctenalShorter carbon chain with double bondSimilar unsaturation; shorter length affects volatility and reactivity.

      The uniqueness of 5-hydroxydec-2-enal lies in its combination of an aldehyde and hydroxyl functional group along with its specific carbon chain length, which enhances its reactivity and potential biological activity compared to structurally similar compounds.

    Enzymatic Formation in Lipid Peroxidation Cascades

    The enzymatic synthesis of 5-hydroxydec-2-enal is intricately linked to the peroxidation of ω-6 PUFAs such as arachidonic acid. Lipid peroxidation proceeds via three stages: initiation, propagation, and termination. Initiation involves hydrogen abstraction from bis-allylic positions of PUFAs by reactive oxygen species (ROS), generating lipid radicals (L- ). These radicals react with molecular oxygen to form lipid peroxyl radicals (LOO- ), which propagate chain reactions by abstracting hydrogen from adjacent fatty acids.

    Enzymatic regulation of this process occurs through lipoxygenases (LOXs) and cyclooxygenases (COXs). For instance, 5-lipoxygenase (5-LOX) oxygenates arachidonic acid at carbon 5, yielding 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequent homolytic cleavage of 5-HPETE, catalyzed by cytochrome P450 or heme proteins, generates alkoxyl radicals (LO- ) that undergo β-scission to produce 5-hydroxydec-2-enal. This pathway parallels the biosynthesis of 4-hydroxy-2-nonenal (4-HNE), where β-scission of lipid alkoxyl radicals derived from linoleic acid generates the α,β-unsaturated aldehyde.

    A key enzymatic crossover occurs between 5-LOX and cyclooxygenase-2 (COX-2). COX-2 oxygenates 5-hydroxyeicosatetraenoic acid (5-HETE), forming unstable diendoperoxides that rearrange into hemiketal eicosanoids (e.g., HKE~2~). While HKE~2~ primarily regulates angiogenesis, analogous pathways may yield 5-hydroxydec-2-enal through secondary oxidation or hydrolysis.

    Table 1: Enzymatic Pathways Leading to 5-Hydroxydec-2-enal

    EnzymeSubstrateKey IntermediateProduct
    5-LipoxygenaseArachidonic acid5-HPETE5-Hydroxydec-2-enal
    Cytochrome P4505-HPETELO- radical5-Hydroxydec-2-enal
    COX-25-HETEDiendoperoxidePotential precursor

    Non-enzymatic Generation via Oxidative Stress Mechanisms

    Non-enzymatic formation of 5-hydroxydec-2-enal occurs under conditions of oxidative stress, where transition metals (e.g., Fe²⁺) catalyze Fenton reactions to generate hydroxyl radicals (- OH). These radicals abstract hydrogen from PUFAs, initiating lipid peroxidation. For example, oxidation of linoleic acid (C18:2) generates 9- and 13-hydroperoxyoctadecadienoic acids (HPODEs), which decompose via β-scission to yield shorter-chain aldehydes.

    The specificity of non-enzymatic β-scission depends on the position of hydroperoxide groups. Hydroperoxides at carbon 9 or 13 of linoleic acid yield 4-HNE or hexanal, respectively. Similarly, hydroperoxides at carbon 5 of arachidonic acid may fragment into 5-hydroxydec-2-enal. This process is modulated by pH, redox-active metal availability, and the local lipid environment.

    Notably, 5-hydroxydec-2-enal can also arise from the Hock rearrangement of hydroperoxy-epoxides. Protonation of hydroperoxides facilitates epoxide formation, followed by rearrangement and cleavage into α,β-unsaturated aldehydes. This mechanism bypasses enzymatic control, making it a dominant pathway in metal-rich or acidic environments.

    Stereochemical Considerations in Biological Production

    The stereochemical configuration of 5-hydroxydec-2-enal significantly influences its biological activity. Enzymatic pathways exhibit strict stereoselectivity; for instance, 5-LOX exclusively generates 5S-hydroperoxyeicosatetraenoic acid (5S-HPETE) from arachidonic acid. Subsequent β-scission preserves this chirality, yielding 5S-hydroxydec-2-enal. In contrast, non-enzymatic oxidation produces racemic mixtures, as free radicals lack stereochemical control.

    Mitochondrial β-oxidation further complicates stereochemical outcomes. Metabolism of 5-hydroxydecanoyl-CoA (5-HD-CoA) in rat liver mitochondria yields 3-hydroxyoctanoyl-CoA, where the 5-hydroxyl group becomes a 3-hydroxyl group after one β-oxidation cycle. The resulting l-3-hydroxyoctanoyl-CoA is metabolically active, whereas the d-enantiomer may inhibit β-oxidation. This enantiomeric divergence underscores the importance of stereochemistry in determining metabolic fates.

    In summary, enzymatic biosynthesis of 5-hydroxydec-2-enal favors S-configured products, while non-enzymatic routes produce racemic mixtures. The biological activity of each enantiomer—whether as a signaling molecule or toxin—depends on its interaction with chiral biomolecules such as enzymes, receptors, and DNA.

    Modulation of Cellular Redox Homeostasis

    5-Hydroxydec-2-enal directly influences cellular redox balance by altering the ratio of oxidized to reduced biomolecules. As a lipid peroxidation product, it depletes intracellular antioxidants such as glutathione (GSH) and thioredoxin, shifting the redox environment toward a pro-oxidant state [1] [2]. This shift activates redox-sensitive transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant response element (ARE)-driven genes, including NADPH quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [2].

    The compound’s electrophilic α,β-unsaturated carbonyl group reacts with nucleophilic thiol groups in redox-sensitive proteins, such as Keap1, disrupting its interaction with Nrf2 and promoting Nrf2 nuclear translocation [2]. Concurrently, 5-hydroxydec-2-enal inhibits thioredoxin reductase by covalently modifying its selenocysteine residue, impairing the thioredoxin system’s ability to reduce oxidized proteins [2]. These dual effects create a feedback loop that amplifies oxidative stress while priming adaptive antioxidant responses.

    Table 1: Redox-Sensitive Targets of 5-Hydroxydec-2-enal

    Target ProteinModification SiteFunctional ConsequenceCitation
    Keap1Cysteine residuesNrf2 activation [2]
    Thioredoxin reductaseSelenocysteineLoss of reductase activity [2]
    Glutathione peroxidaseActive-site cysteineReduced ROS scavenging capacity [3]

    Interactions with Glutathione Metabolic Pathways

    5-Hydroxydec-2-enal is detoxified via conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs) [3]. This conjugation forms 5-hydroxydec-2-enal-GSH adducts, which are exported from cells via multidrug resistance-associated proteins (MRPs). However, excessive adduct formation depletes cellular GSH pools, compromising the cell’s ability to neutralize other electrophiles and ROS [3].

    The compound also inhibits γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in GSH biosynthesis, by modifying its cysteine residues. This inhibition reduces de novo GSH synthesis, exacerbating oxidative damage [3]. In models of chronic oxidative stress, sustained depletion of GSH by 5-hydroxydec-2-enal correlates with mitochondrial dysfunction and activation of apoptosis [1] [2].

    Protein Adduct Formation and Post-Translational Modifications

    5-Hydroxydec-2-enal forms Michael adducts with lysine, histidine, and cysteine residues in proteins, altering their structure and function. For example, adducts with heat shock protein 90 (Hsp90) disrupt its chaperone activity, leading to misfolding of client proteins like endothelial nitric oxide synthase (eNOS) [1] [5]. This modification reduces nitric oxide bioavailability, contributing to endothelial dysfunction [5].

    Additionally, the compound cross-links proteins via Schiff base formation, generating advanced lipoxidation end products (ALEs). These cross-links impair proteasomal degradation, leading to accumulation of damaged proteins and activation of autophagy [1]. Histones are particularly susceptible to 5-hydroxydec-2-enal adducts, which alter chromatin structure and epigenetic regulation by interfering with DNA methylation and histone deacetylase activity [1].

    Key Pathways Affected by Protein Adducts:

    • Mitochondrial electron transport chain: Adducts with complex I subunits reduce ATP synthesis and increase ROS leakage [5].
    • Cytoskeletal proteins: Cross-linking of actin filaments disrupts cell motility and membrane integrity [1].
    • Transcription factors: Modification of NF-κB inhibits its DNA-binding capacity, attenuating inflammatory responses [5].

    5-Hydroxydec-2-enal belongs to the class of alpha,beta-unsaturated aldehydes, specifically categorized as Type-2 alkenes, which are characterized by their electrophilic properties and ability to form covalent adducts with biological nucleophiles [1] [2]. The compound possesses a conjugated alpha,beta-unsaturated carbonyl system that creates two distinct electrophilic sites: the carbonyl carbon and the beta carbon, with the latter being the primary site for nucleophilic attack through Michael addition reactions [3] [4].

    The electrophilic reactivity of 5-Hydroxydec-2-enal is governed by the Hard and Soft Acids and Bases (HSAB) theory, which classifies this compound as a soft electrophile due to its highly polarizable pi-electron system [5] [6]. According to HSAB principles, soft electrophiles preferentially react with soft nucleophiles, creating a selectivity pattern that determines the primary biological targets [7] [8]. The alpha,beta-unsaturated carbonyl structure results in electron withdrawal from the beta carbon by the electronegative oxygen atom, creating regional electron deficiency and enhancing the electrophilic character of the beta position [1] [9].

    Cysteine sulfhydryl groups represent the primary soft nucleophilic targets for 5-Hydroxydec-2-enal, exhibiting reaction rates approximately 1000-fold higher than harder nucleophiles such as histidine or lysine residues [1] [2]. The thiolate form of cysteine (pKa 8.4) serves as the most reactive nucleophilic species, particularly in microenvironments where the pKa is lowered through protein structural features such as catalytic triads [10] [11]. Kinetic studies demonstrate that cysteine residues react with Type-2 alkenes with second-order rate constants of 1.33 ± 0.083 M⁻¹s⁻¹, while histidine and lysine residues exhibit significantly lower reactivity with rate constants of 2.14 ± 0.312 × 10⁻³ M⁻¹s⁻¹ and 1.33 ± 0.050 × 10⁻³ M⁻¹s⁻¹, respectively [1] [12].

    The hydroxyl group at position 5 in 5-Hydroxydec-2-enal introduces additional complexity to its reactivity profile. This substituent can participate in hydrogen bonding interactions that may influence the orientation and binding affinity of the aldehyde with target proteins . Furthermore, the hydroxyl group may undergo secondary reactions under oxidative conditions, potentially forming epoxide intermediates that exhibit enhanced electrophilic reactivity compared to the parent aldehyde [14].

    Structure-Activity Relationships in Biomolecular Conjugation

    The structure-activity relationships of 5-Hydroxydec-2-enal are fundamentally determined by its alpha,beta-unsaturated aldehyde framework, which dictates both the mechanism of biomolecular conjugation and the selectivity for specific protein targets [9] [15]. The conjugated system creates a delocalized pi-electron network that extends from the carbonyl oxygen through the alpha and beta carbons, resulting in multiple resonance structures that stabilize the molecule while creating electrophilic sites for nucleophilic attack [3] [16].

    The carbon chain length of 5-Hydroxydec-2-enal (C10) significantly influences its interaction with biological membranes and protein hydrophobic domains [17]. Longer-chain alpha,beta-unsaturated aldehydes demonstrate enhanced membrane partitioning coefficients and increased residence times within lipid bilayers compared to shorter analogues [17]. This structural feature affects the spatial distribution of the compound within cellular compartments and influences the accessibility of target proteins.

    The position of the hydroxyl group at carbon 5 creates a distinct reactivity pattern compared to other hydroxylated alpha,beta-unsaturated aldehydes such as 4-hydroxynonenal [1]. While both compounds undergo Michael addition reactions with cysteine residues, the different hydroxyl positioning affects the three-dimensional structure of the resulting protein adducts and may influence subsequent protein conformational changes [18]. The hydroxyl group can participate in intramolecular hydrogen bonding within the adduct structure, potentially stabilizing specific conformations and affecting protein function [19] [20].

    Quantum mechanical calculations indicate that the electrophilicity index of alpha,beta-unsaturated aldehydes correlates with both the electron-withdrawing capacity of substituents and the polarizability of the pi-electron system [21]. The presence of the hydroxyl group in 5-Hydroxydec-2-enal creates electron-donating effects that may slightly reduce the overall electrophilicity compared to non-hydroxylated analogues, while simultaneously providing additional binding interactions that enhance specificity for certain protein targets [22].

    The formation of protein adducts with 5-Hydroxydec-2-enal proceeds through a 1,4-Michael addition mechanism, resulting in the formation of stable thioether linkages with cysteine residues [23] [24]. The initial nucleophilic attack by the cysteine thiolate at the beta carbon generates an enolate ion intermediate, which subsequently undergoes protonation at the alpha carbon to yield the final saturated adduct [3] [25]. This mechanism is thermodynamically favored due to the formation of a new carbon-sulfur bond while maintaining the carbonyl functionality [26].

    Spatial-Temporal Dynamics in Subcellular Compartmentalization

    The subcellular compartmentalization of 5-Hydroxydec-2-enal follows complex spatial-temporal dynamics that determine both the kinetics of protein adduct formation and the biological consequences of these modifications [27] [28]. The compound's lipophilic character, conferred by its ten-carbon chain, facilitates rapid diffusion across biological membranes while the polar hydroxyl and carbonyl groups influence its distribution within aqueous and lipid phases [17].

    Following cellular uptake, 5-Hydroxydec-2-enal distributes across multiple subcellular compartments with distinct concentration gradients and residence times [28]. The highest concentrations are typically observed in the cytoplasm (1-100 μM range), where the compound encounters abundant glycolytic enzymes and cytoskeletal proteins containing reactive cysteine residues [29] [10]. Mitochondrial compartments accumulate lower concentrations (0.1-50 μM) due to selective transport mechanisms, but these levels are sufficient to modify critical respiratory chain complexes and metabolic enzymes [30].

    The endoplasmic reticulum represents a particularly important compartment for 5-Hydroxydec-2-enal action, with concentrations ranging from 0.5-25 μM [27]. The high concentration of protein folding machinery and the oxidizing environment of this organelle create conditions conducive to aldehyde-protein interactions and secondary oxidative modifications [29]. Specific localization studies using fluorescent analogues demonstrate that hydroxylated aldehydes preferentially associate with membrane-bound proteins involved in lipid synthesis and protein processing [27].

    Temporal dynamics of protein adduct formation exhibit biphasic kinetics, with rapid initial modification occurring within minutes to hours, followed by slower secondary reactions that continue over periods of 24-48 hours [31] [32]. The early phase involves direct Michael addition reactions with highly reactive cysteine residues in enzyme active sites, while the later phase encompasses modifications of less accessible cysteines and potential cross-linking reactions between modified proteins [30] [33].

    Nuclear compartmentalization of 5-Hydroxydec-2-enal occurs at lower concentrations (0.1-10 μM) but has significant biological implications due to the targeting of transcription factors and DNA repair enzymes [34]. The compound's ability to traverse the nuclear envelope through nuclear pore complexes enables modification of nuclear proteins involved in gene expression and chromatin remodeling [29]. These modifications can lead to altered transcriptional programs and cellular stress responses that persist long after the initial aldehyde exposure [35].

    The plasma membrane interface presents unique challenges for 5-Hydroxydec-2-enal action, with very low aqueous concentrations (0.01-5 μM) but potential for lipid insertion and local concentration effects [17] [36]. Ion channels and membrane transport proteins in this compartment are particularly susceptible to modification due to their dependence on critical cysteine residues for proper function [34]. The spatial organization of these proteins within membrane microdomains may create localized environments with enhanced aldehyde concentrations and increased modification rates [17].

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    170.130679813 g/mol

    Monoisotopic Mass

    170.130679813 g/mol

    Heavy Atom Count

    12

    Dates

    Last modified: 08-11-2024

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